molecular formula C13H18BrFN2 B1409296 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine CAS No. 1704120-81-9

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine

Cat. No. B1409296
M. Wt: 301.2 g/mol
InChI Key: RAGLBYMOTKXOOA-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine” is a complex organic compound. It is derived from 4-Fluorobenzyl bromide, which is a fluorinated building block . The compound has a bromine atom and a fluorine atom attached to a benzyl group .


Molecular Structure Analysis

The molecular structure of the parent compound, 4-Fluorobenzyl bromide, is represented by the linear formula FC6H4CH2Br . The compound “1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine” would have a more complex structure due to the addition of the ethylpiperazine group. Unfortunately, the exact molecular structure is not provided in the sources retrieved.

Scientific Research Applications

1. Synthesis and Application in Medicinal Chemistry

  • A study describes the synthesis of novel phthalazinyl derivatives, including compounds related to 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine, for their antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).

2. Imaging and Diagnostic Applications

  • Research into the synthesis of 18F-labeled nonpeptide CCR1 antagonists for potential diagnostic applications includes the use of similar piperazine derivatives (Mäding et al., 2006).
  • Another study investigates the in vitro metabolism of 1-(4-[(18)F]fluorobenzyl)-4-phenylpiperazine for potential use in diagnostic imaging (Ryu et al., 2006).

3. Biological and Chemical Properties

  • Synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing a similar structure to 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine have been explored (Menteşe et al., 2015).
  • Electrochemical fluorination studies involving 1-ethylpiperazine and related compounds have been conducted to understand their chemical properties and potential applications (Abe et al., 2001).

4. Drug Discovery and Pharmacological Studies

  • The synthesis of a thromboxane receptor antagonist involving a similar compound shows the potential application in drug discovery (W. and Mason, 1998).
  • Another study focuses on the discovery of dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing substituted triazolopiperazines, highlighting the medicinal chemistry applications of similar structures (Kim et al., 2008).

properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGLBYMOTKXOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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